[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid
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Overview
Description
[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid: is a complex organic compound with a unique structure that includes multiple ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid typically involves multiple steps, including the formation of the core ring structure and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the core ring structure through cyclization reactions.
Functional Group Introduction: Introduction of methyl and oxo groups through selective reactions.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the investigation of various biochemical processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of [3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Properties
IUPAC Name |
3-(3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOAWJBIXWZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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